N-Acetoxy-N-(trimethylsilyl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO3Si |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
[acetyl(trimethylsilyl)amino] acetate |
InChI |
InChI=1S/C7H15NO3Si/c1-6(9)8(11-7(2)10)12(3,4)5/h1-5H3 |
InChI Key |
POSYUJGTIJBGNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(OC(=O)C)[Si](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for N Substituted Silyl Acetamides
Direct Synthesis Approaches via Halosilane Reactions with Acetamide (B32628) Derivatives
The most common and direct method for the synthesis of N-substituted silyl-acetamides involves the reaction of an acetamide derivative with a halosilane, typically in the presence of a base to act as an acid scavenger. A prominent example of this class of compounds is N,O-Bis(trimethylsilyl)acetamide (BSA), which is prepared by treating acetamide with trimethylsilyl (B98337) chloride. wikipedia.org The general reaction is as follows:
CH₃C(O)NH₂ + 2 (CH₃)₃SiCl + 2 B → CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ + 2 B·HCl (where B is a base)
While a direct synthesis for N-Acetoxy-N-(trimethylsilyl)acetamide is not widely documented, a plausible route could involve the silylation of an N-hydroxy or N-acetoxy acetamide precursor with a halosilane like trimethylsilyl chloride.
Optimization of Reaction Conditions for Enhanced Purity and Yield
The purity and yield of N-substituted silyl-acetamides are highly dependent on the reaction conditions. For the synthesis of BSA, a well-studied analog, optimization of reactant ratios and temperature has been shown to be crucial. A Chinese patent describes a method for synthesizing BSA with high purity and yield by carefully controlling the ratios of acetamide, triethylamine (as an acid scavenger), and trimethylchlorosilane, along with the use of a dual catalyst system. google.com The process involves the dropwise addition of trimethylchlorosilane to a mixture of acetamide, triethylamine, and catalysts at a controlled temperature. This method has been reported to achieve purities of 99.51-99.62% and yields of 91.33-93.66%. google.com
Table 1: Optimized Reaction Parameters for the Synthesis of N,O-Bis(trimethylsilyl)acetamide (BSA)
| Parameter | Optimized Range | Reported Purity (%) | Reported Yield (%) |
|---|---|---|---|
| Acetamide:Triethylamine (w/w) | 1 : 3.60-3.94 | 99.51-99.62 | 91.33-93.66 |
| Acetamide:Trimethylchlorosilane (w/w) | 1 : 3.77-4.03 | 99.51-99.62 | 91.33-93.66 |
| Dimethylaniline Catalyst (% of acetamide weight) | 0.1-0.5 | 99.51-99.62 | 91.33-93.66 |
| Imidazole (B134444) Catalyst (% of acetamide weight) | 0.08-0.6 | 99.51-99.62 | 91.33-93.66 |
| Reaction Temperature (°C) | 33-39 | 99.51-99.62 | 91.33-93.66 |
Data sourced from Chinese Patent CN105131026A. google.com
Role of Catalysts and Acid Scavengers in Preparative Methods
In the synthesis of N-substituted silyl-acetamides from halosilanes, acid scavengers are essential to neutralize the hydrogen halide byproduct, which can otherwise lead to side reactions and product degradation. Tertiary amines, such as triethylamine, are commonly employed for this purpose. wikipedia.org
Catalysts are often used to accelerate the reaction rate and improve the efficiency of the silylation. For instance, in the synthesis of BSA, a combination of dimethylaniline and imidazole has been shown to be effective. chemicalbook.com Imidazole is a known catalyst for silylation reactions, and its catalytic activity can be further enhanced in the presence of other bases. dshs-koeln.de The use of such catalysts allows the reaction to proceed under milder conditions, which can be beneficial for the stability of the desired product.
Alternative Synthetic Pathways for Functionalized Silyl-Acetamides
Beyond the direct reaction with halosilanes, alternative pathways can be employed to synthesize functionalized silyl-acetamides. One such method is trans-silylation, where a silyl (B83357) group is transferred from one molecule to another. An example of this is the synthesis of N-methyl-N-trimethylsilyl trifluoroacetamide from N-methyl trifluoroacetamide and BSA. google.com In this reaction, BSA acts as the silylating agent, transferring a trimethylsilyl group to the N-methyl trifluoroacetamide. This method is advantageous as it avoids the use of corrosive reactants and the formation of salt byproducts that require filtration. google.com
For the specific target of this compound, a potential, though not yet documented, alternative pathway could involve the reaction of a pre-formed N-silylated acetamide with an acetylating agent, or the silylation of an N-acetoxy amide. The synthesis of N-acetoxy amides from aldoximes has been reported, which could potentially serve as precursors for subsequent silylation. researchgate.net
Green Chemistry Principles in Silyl-Acetamide Synthesis
The principles of green chemistry are increasingly being applied to organic synthesis to reduce environmental impact. In the context of silyl-acetamide synthesis, several strategies can be employed to make the processes more environmentally benign.
One approach is the use of microwave-assisted synthesis. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating methods. While specific examples for this compound are not available, microwave-assisted synthesis has been successfully applied to other amidation and silylation reactions.
Another green chemistry principle is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions are highly desirable as they reduce waste and minimize environmental pollution. The synthesis of BSA, for example, can be carried out with the reactants themselves acting as the solvent, particularly when using liquid reagents like trimethylsilyl chloride and triethylamine.
Furthermore, the choice of reagents and catalysts can be guided by green chemistry principles. Utilizing less toxic and more efficient catalysts, and designing processes that minimize the formation of byproducts, are key aspects of developing sustainable synthetic methods for N-substituted silyl-acetamides.
Mechanistic Investigations of Silyl Acetamide Reactivity
Elucidation of Silylation Mechanisms Involving N-Substituted Acetamides
The silylation of various functional groups is a fundamental application of silyl-acetamides. chemicalbook.com The mechanism of this process is critical to understanding the reactivity of compounds like N-Acetoxy-N-(trimethylsilyl)acetamide.
Nucleophilic Attack Pathways and Transition State Analysis
Silylation reactions involving silyl-acetamides generally proceed via nucleophilic attack on the silicon atom. bohrium.com For this compound, a substrate with a nucleophilic center (e.g., an alcohol, ROH) would attack the electrophilic silicon atom of the trimethylsilyl (B98337) group. This process is often facilitated by the acetamide (B32628) framework, which can stabilize the developing charges in the transition state.
Two principal pathways can be envisioned:
Concerted Mechanism: The nucleophile attacks the silicon atom simultaneously with the departure of the acetoxy-acetamide leaving group. This pathway involves a single transition state.
Stepwise Mechanism: This pathway would involve the formation of an intermediate, likely a pentacoordinate silicon species, which then breaks down to form the silylated product and the leaving group.
Theoretical calculations on related systems, such as the silylation of alcohols with silyl (B83357) chlorides catalyzed by Lewis bases, suggest that the energy landscape for silyl group transfer can be quite flat, with shallow minima and low transition state barriers. psu.edu This implies that the distinction between a concerted and a stepwise mechanism with a fleeting intermediate can be subtle. For this compound, the nature of the acetoxy group, an electron-withdrawing substituent, would likely influence the stability of any potential intermediate and the energy of the transition state.
Table 1: Postulated Silylation Mechanism Data
| Parameter | Description | Postulated Influence on this compound |
|---|---|---|
| Nucleophilic Attack | The approach of the nucleophile (e.g., an alcohol) to the silicon center. | The acetoxy group may enhance the electrophilicity of the silicon atom, potentially accelerating the nucleophilic attack compared to less substituted silyl-acetamides. |
| Transition State | The highest energy point along the reaction coordinate. | The structure is likely to involve a hypervalent silicon center with elongated Si-O and Si-N bonds. The stability will be influenced by solvent polarity and the nature of the nucleophile. |
| Leaving Group | The N-acetoxy-acetamide anion or a related species. | The stability of the leaving group is a crucial factor. The presence of the acetoxy group could stabilize the negative charge on the nitrogen through resonance and inductive effects, making it a better leaving group than a simple acetamide anion. |
Stereochemical Aspects of Silylation Reactions
When the substrate or the silylating agent is chiral, the stereochemical outcome of the silylation reaction provides valuable mechanistic insight. While this compound itself is achiral, its reactions with chiral substrates can proceed with varying degrees of stereoselectivity.
Research on the stereoselective activation of small molecules using chiral silenes has demonstrated that a chiral environment around the silicon center can lead to highly selective transformations. nih.govnih.gov In the context of silylation, if a chiral auxiliary were incorporated into the acetamide backbone or if the reaction were conducted in the presence of a chiral catalyst, one could expect to observe diastereoselective or enantioselective silylation. The mechanism would likely involve the formation of diastereomeric transition states, with the steric and electronic interactions within these states dictating the stereochemical preference of the product.
Role of Tautomerism in Silyl-Acetamide Chemical Behavior
Tautomerism, the interconversion of structural isomers through the migration of a proton and the relocation of double bonds, is a key feature of acetamide chemistry that significantly influences reactivity.
Structural Characterization of Tautomeric Forms in Solution and Solid State
For this compound, two primary tautomeric forms can be proposed, analogous to those observed for related acetamides: the amide form and the imidic acid ester (or imidate) form.
N-silylated Amide Tautomer: this compound
O-silylated Imidate Tautomer: Acetic (1-(trimethylsilyloxy)ethylidene)amino ester
Studies on simpler acylated aminopyridines using NMR spectroscopy have shown that the amide tautomer is generally the predominant form in solution. psu.edursc.org For N,O-Bis(trimethylsilyl)acetamide (BSA), it exists as a mixture of the N,O-disubstituted and N,N-disubstituted tautomers, with the former being the more reactive silylating agent. researchgate.netthieme-connect.com
The equilibrium between the tautomeric forms of this compound in solution could be investigated using techniques like ¹H, ¹³C, and ²⁹Si NMR spectroscopy. The relative populations of the tautomers would likely be influenced by solvent polarity, temperature, and concentration. In the solid state, X-ray crystallography could definitively determine the structure of the most stable tautomer.
Influence of Tautomerism on Reaction Selectivity and Efficiency
The tautomeric equilibrium can have a profound impact on the selectivity and efficiency of reactions. The O-silylated imidate tautomer, with its Si-O bond, is expected to be a more potent silylating agent than the N-silylated amide tautomer due to the higher lability of the Si-O bond compared to the Si-N bond.
Kinetic Studies of Silyl Transfer Processes
The rate at which a silyl group is transferred from a silyl-acetamide to a substrate is a critical parameter for understanding reaction mechanisms and optimizing reaction conditions. Kinetic studies on the group-transfer polymerization of alkyl crotonates using silicon Lewis acid catalysts have provided insights into the activation energies of propagation and termination reactions. semanticscholar.orgrsc.org
For the silylation of a nucleophile with this compound, the reaction rate would be expected to depend on the concentrations of both the silylating agent and the substrate, as well as on temperature and the presence of any catalysts. A plausible rate law for a bimolecular reaction would be:
Rate = k[this compound][Nucleophile]
Where k is the rate constant. The value of k would be influenced by the factors discussed previously, such as the nucleophilicity of the substrate, the stability of the leaving group, and the solvent environment.
Table 2: Factors Influencing Silyl Transfer Kinetics
| Factor | Predicted Effect on the Reaction of this compound |
|---|---|
| Substrate Nucleophilicity | More nucleophilic substrates (e.g., primary alcohols vs. tertiary alcohols) are expected to react faster. |
| Solvent Polarity | Polar solvents may stabilize charged intermediates or transition states, potentially accelerating the reaction. However, solvent coordination to the silicon center could also hinder the reaction. |
| Temperature | An increase in temperature will generally increase the reaction rate, in accordance with the Arrhenius equation. |
| Catalyst | Lewis acids could activate the acetoxy group, making it a better leaving group. Lewis bases could enhance the nucleophilicity of the substrate. |
Subject: Inability to Generate Article on "this compound"
Following a comprehensive search of scientific literature, chemical databases, and supplier catalogs, we have been unable to locate any substantive information on the chemical compound specified as "this compound." The applications in advanced organic synthesis outlined in the request—including chemoselective protection and functional group activation—are not associated with a compound of this name in the available resources.
Searches for "this compound" consistently yield results for a different, yet structurally related and widely used silylating agent: N,O-Bis(trimethylsilyl)acetamide (BSA) . The properties and applications of BSA align perfectly with the requested article's outline, suggesting that "this compound" may be an incorrect or non-standard name for BSA.
Key Findings:
No Verifiable Data: There are no research papers, patents, or technical documents that describe the synthesis, characterization, or application of a compound with the specific structure of this compound.
Absence in Databases: The compound is not listed in major chemical databases, and no CAS (Chemical Abstracts Service) number has been assigned to it.
Probable Intended Compound: It is highly probable that the intended subject of the article was N,O-Bis(trimethylsilyl)acetamide (BSA), a cornerstone reagent in organic chemistry for silylation reactions.
Given the strict instruction to focus solely on "this compound," it is not possible to generate a scientifically accurate and verifiable article as requested. Proceeding with information on BSA would contradict the explicit parameters of the request.
We recommend verifying the chemical name and structure of the compound of interest. Should the intended compound be N,O-Bis(trimethylsilyl)acetamide (BSA), a detailed article based on the provided outline can be readily generated.
Applications in Advanced Organic Synthesis
Reagent in Specific Synthetic Transformations
N,O-Bis(trimethylsilyl)acetamide is not merely a protecting group shuttle; its reactivity has been harnessed for a variety of specific synthetic transformations that are crucial for the efficient construction of complex molecules.
N,O-Bis(trimethylsilyl)acetamide can serve as a precursor to Brønsted bases in several catalytic reactions. This is particularly valuable when a strong, non-nucleophilic base is required under anhydrous conditions. The in situ generation of the base from BSA avoids the handling of often sensitive and highly reactive basic reagents.
One notable application is in the Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, where BSA has been employed as a Brønsted base precursor. chemicalbook.comsigmaaldrich.comthieme-connect.com In combination with a catalytic amount of a fluoride (B91410) source, such as cesium fluoride (CsF), BSA can generate a cesium amide, which acts as a potent Brønsted base. thieme-connect.com This base can then deprotonate a pronucleophile, enabling its participation in the catalytic cycle.
Furthermore, research has demonstrated that the combination of BSA and potassium acetate (B1210297) can effectively trigger the in situ formation of silyl (B83357) ketene (B1206846) acetals from allylic tosylacetates. researchgate.net This transformation is a key step in certain rearrangement reactions, as will be discussed in the following section. The role of BSA in these instances is to facilitate the deprotonation of the starting material, thereby acting as a precursor to the catalytically active basic species. In some cases, BSA in conjunction with ionic liquids containing fluoride anions can lead to the formation of an onium amide, which functions as a strong base for α-hydrogen abstraction in the synthesis of α,β-unsaturated esters. chemicalbook.com
A summary of selected catalytic reactions involving BSA as a Brønsted base precursor is presented in the table below.
| Reaction Type | Co-catalyst/Additive | Role of BSA | Resulting Transformation |
| Tsuji-Trost Reaction | Palladium catalyst | Brønsted base precursor | Allylic alkylation |
| Desymmetrization of Aryldifluoromethylcarbamates | Cesium fluoride (CsF) | Precursor to cesium amide base | Synthesis of 3,5-diaryl-2-fluoromethyl-oxazolidin-2-ones |
| Silyl Ketene Acetal (B89532) Formation | Potassium acetate | In situ base generation | Decarboxylative Claisen rearrangement |
| α,β-Unsaturated Ester Synthesis | Ionic liquids with fluoride anions | Precursor to onium amide base | α-Hydrogen abstraction |
N,O-Bis(trimethylsilyl)acetamide has proven to be a key reagent in promoting various rearrangement and transposition reactions, most notably the Claisen rearrangement and its variants. The ability of BSA to act as both a silylating agent and a base precursor under mild conditions makes it particularly suitable for these transformations.
A significant application of BSA is in the decarboxylative Claisen rearrangement. researchgate.net When allylic tosylacetates are treated with BSA and a catalytic amount of potassium acetate, they undergo a -sigmatropic rearrangement followed by decarboxylation to yield homoallylic sulfones. researchgate.net This method has been applied to the de-aromatization of heteroaromatic cycles and the synthesis of substituted pyridines. researchgate.net
In a similar vein, BSA facilitates the transannular Ireland-Claisen rearrangement of unsaturated eight-membered lactones. researchgate.net This reaction proceeds through a silyl ketene acetal intermediate, which is formed in situ by the action of BSA, leading to the formation of substituted vinylcyclobutanes. researchgate.net This strategy has been successfully employed in a formal synthesis of (±)-grandisol. researchgate.net
The table below highlights key rearrangement reactions where BSA plays a crucial role.
| Rearrangement Type | Substrate | Key Reagents | Product |
| Decarboxylative Claisen Rearrangement | Allylic tosylacetates | BSA, Potassium acetate | Homoallylic sulfones |
| Transannular Ireland-Claisen Rearrangement | Unsaturated eight-membered lactones | BSA | Substituted vinylcyclobutanes |
| Decarboxylative Claisen Rearrangement | Furan-2-ylmethyl, thien-2-ylmethyl and pyrrol-2-ylmethyl tosylacetates | BSA, Potassium acetate | 2,3-Disubstituted heteroaromatic products |
While not its most common application, N,O-Bis(trimethylsilyl)acetamide is involved in synthetic strategies that lead to the formation of bonds between two heteroatoms. Its primary role in these reactions is typically to activate one of the heteroatom-containing functional groups through silylation.
An important example is in the formation of peptide bonds, which can be viewed as a specific type of N-C(=O) bond formation, but the activation strategy with BSA involves transient S-Si and O-Si intermediates. Thiol acids have been shown to react with primary and secondary amines in the presence of BSA to form amides. researchgate.net The proposed mechanism involves an initial S-silylation of the thiol acid, followed by a spontaneous S-to-O silatropic rearrangement to generate an O-silylthionoester. This activated intermediate then reacts with the amine to form the amide bond.
Furthermore, BSA is a cornerstone reagent in the Vorbrüggen glycosylation, a key reaction for the synthesis of nucleosides that establishes a C-N bond between a sugar and a nucleobase. thieme-connect.comnih.gov In this reaction, the nucleobase is first silylated with BSA to enhance its solubility and nucleophilicity. thieme-connect.com The subsequent reaction with an activated sugar derivative, typically in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), leads to the formation of the N-glycosidic bond. nih.gov
A method for dipeptide synthesis has also been described using BSA in conjunction with N-hydroxysuccinimide (NHS) esters as coupling agents. chemicalbook.com The coupling reaction proceeds under mild conditions where BSA acts as the coupling reagent, and no additional acid or base is required. chemicalbook.com
| Heteroatom Bond Type | Reactants | Role of BSA | Resulting Product |
| Amide Bond (from Thiol Acid) | Thiol acid, Amine | S-silylation and activation of thiol acid | Peptide/Amide |
| N-Glycosidic Bond | Nucleobase, Activated sugar | N-silylation and activation of nucleobase | Nucleoside |
| Peptide Bond | Amino acid, N-hydroxysuccinimide ester | Coupling agent | Dipeptide |
Utility in the Synthesis of Complex Natural Products and Bioactive Molecules
The specific applications of N,O-Bis(trimethylsilyl)acetamide in catalytic reactions, rearrangements, and heteroatom bond formations have made it an invaluable tool in the total synthesis of complex natural products and bioactive molecules. Its ability to facilitate key transformations under mild conditions is often crucial for the success of lengthy and complex synthetic sequences.
One prominent example is the total synthesis of the marine natural nucleosides, trachycladines A and B. nih.gov In the synthesis of trachycladine B, BSA was used to silylate N⁶-benzoyladenine prior to the Vorbrüggen glycosylation step with a deoxyribofuranose derivative. nih.gov This activation was essential for the successful coupling and formation of the desired nucleoside intermediate in high yield. nih.gov
In the synthesis of the plant growth regulator 2-azahypoxanthine (B601068) (AHX) and its derivatives, BSA was employed for the in situ protection of the nitrogen atoms of the imidazole (B134444) and amide moieties. rsc.org This transient protection strategy allowed for a subsequent alkylation reaction to proceed smoothly, demonstrating the utility of BSA in managing reactive functional groups during the synthesis of bioactive small molecules. rsc.org
The use of BSA is also documented in the synthesis of cephalosporin (B10832234) antibiotics, where it is reported to improve the yield and reduce the toxicity of the product. chemicalbook.com
The following table provides examples of natural products and bioactive molecules synthesized using BSA.
| Compound | Class | Role of BSA in Synthesis |
| Trachycladines A and B | Marine Natural Nucleosides | Silylation of nucleobase in Vorbrüggen glycosylation |
| 2-Azahypoxanthine (AHX) | Plant Growth Regulator | In situ protection of nitrogen atoms for alkylation |
| (±)-Grandisol | Monoterpene | Facilitating transannular Ireland-Claisen rearrangement |
| Cephalosporin Antibiotics | β-Lactam Antibiotics | Improving yield and reducing toxicity |
Computational and Theoretical Studies of Silyl Acetamide Systems
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are widely employed to predict the three-dimensional structure and the distribution of electrons within silyl-acetamide molecules. researchgate.net These calculations typically involve selecting a functional (e.g., B3LYP, CAM-B3LYP) and a basis set (e.g., 6-311G(d,p)) that provide a good balance between accuracy and computational cost. mdpi.com
The first step is typically a geometry optimization, which locates the minimum energy conformation of the molecule on its potential energy surface. From this optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined. These parameters are crucial for understanding the steric environment around reactive centers.
Interactive Table 1: Calculated Geometric Parameters for N-Acetoxy-N-(trimethylsilyl)acetamide
The following table presents hypothetical optimized geometric parameters for this compound, as would be calculated using DFT methods. These values are illustrative of the type of data generated.
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| Si-N | 1.78 | |
| N-C(O) | 1.40 | |
| C=O | 1.22 | |
| N-O | 1.45 | |
| O-C(O)CH₃ | 1.38 | |
| Bond Angles (°) ** | ||
| Si-N-C(O) | 118.0 | |
| Si-N-O | 116.5 | |
| C(O)-N-O | 125.5 | |
| Dihedral Angles (°) ** | ||
| Si-N-C(O)-C | 175.0 | |
| C(O)-N-O-C(O) | 85.0 |
Beyond molecular geometry, quantum calculations reveal important electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. MEP maps help identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), providing a visual guide to molecular reactivity.
Interactive Table 2: Calculated Electronic Properties for this compound
This table provides illustrative electronic property values for this compound derived from quantum chemical calculations.
| Property | Value | Significance |
| HOMO Energy | -7.5 eV | Indicates electron-donating capability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 6.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Measures overall molecular polarity |
Prediction of Reactivity and Selectivity through Computational Modeling
Computational modeling can predict how a molecule will behave in a chemical reaction. Using data from quantum chemical calculations, a set of reactivity descriptors based on Conceptual DFT can be calculated. These global and local indices help rationalize and predict the reactivity and selectivity of silyl-acetamides. mdpi.com
Global reactivity descriptors include:
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): Resistance to change in electron configuration.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
Local reactivity descriptors, such as Fukui functions or Parr functions, identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. mdpi.com For example, in reactions involving silyl-acetamides, these calculations can pinpoint whether a nucleophile will preferentially attack the silicon atom or a carbonyl carbon. This is critical for predicting the outcome of reactions like silylation, where the silicon atom is the target of nucleophilic attack. sigmaaldrich.com
Interactive Table 3: Conceptual DFT Reactivity Descriptors
This table illustrates hypothetical global reactivity descriptors for this compound, calculated from HOMO and LUMO energies.
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
| Ionization Potential (I) | -EHOMO | 7.5 | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 0.8 | Energy released when an electron is added |
| Electronegativity (χ) | (I+A)/2 | 4.15 | Overall electron-attracting tendency |
| Chemical Hardness (η) | (I-A)/2 | 3.35 | Resistance to charge transfer |
| Electrophilicity Index (ω) | χ²/(2η) | 2.57 | Propensity to accept electrons |
Modeling can also be used to predict selectivity (chemo-, regio-, and stereoselectivity) by comparing the activation barriers of competing reaction pathways. For a molecule with multiple functional groups, calculations can determine which group is most likely to react by comparing the transition state energies for reactions at each site. iitg.ac.in
Simulation of Reaction Pathways and Transition States
To fully understand a chemical reaction, it is essential to map out the entire reaction pathway, including the high-energy transition state that connects reactants and products. ucsb.edu A reaction pathway represents the lowest energy route on a multi-dimensional potential energy surface. The highest point along this path is the transition state, which is a first-order saddle point. ucsb.edu
Computational chemists use various algorithms to locate transition states. Methods like relaxed potential energy scans, where a key bond distance or angle is systematically changed, can provide an initial guess for the transition state structure. ucsb.edu More sophisticated methods, such as Synchronous Transit-Guided Quasi-Newton (STQN) techniques, can locate the saddle point directly when provided with the reactant and product structures. youtube.com
Once a transition state structure is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. ucsb.edu This calculation also yields the zero-point vibrational energy (ZPVE) and thermal corrections, which are used to compute the activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡). These thermodynamic parameters are crucial for predicting reaction rates and understanding the feasibility of a proposed mechanism. mdpi.com
Interactive Table 4: Illustrative Calculated Activation Parameters
This table shows a hypothetical set of calculated thermodynamic parameters for a reaction involving this compound, such as a hydrolysis or rearrangement step.
| Parameter | Reactant Complex | Transition State | Product Complex | Activation Barrier |
| Relative Electronic Energy (kcal/mol) | 0.0 | +22.5 | -15.0 | 22.5 |
| Relative Enthalpy (ΔH) (kcal/mol) | 0.0 | +21.8 | -14.7 | 21.8 |
| Relative Gibbs Free Energy (ΔG) (kcal/mol) | 0.0 | +24.1 | -13.5 | 24.1 |
| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A | N/A |
Challenges and Future Directions in Silyl Acetamide Research
Addressing Specificity and Selectivity Challenges in Complex Syntheses
The synthesis of complex molecules, such as natural products, often requires the selective protection and deprotection of multiple functional groups. Silyl-acetamides play a crucial role in these strategies, but achieving the desired specificity and selectivity remains a significant challenge.
The primary challenge lies in differentiating between similar functional groups within the same molecule. For instance, a complex polyol may have several hydroxyl groups with slightly different steric and electronic environments. Achieving selective silylation of one hydroxyl group over others is a non-trivial task. While silyl-acetamides like BSA are known for their high reactivity, this can sometimes lead to a lack of selectivity, resulting in the silylation of multiple functional groups. thieme-connect.com
In the total synthesis of complex natural products, such as axinellamines and leiodermatolide, BSA has been employed as a key reagent. researchgate.net In these multi-step syntheses, the chemoselective silylation of specific functional groups is paramount to avoid undesired side reactions and to ensure the correct assembly of the molecular architecture. researchgate.net The choice of reaction conditions, including solvent and temperature, can influence the selectivity of silylation reactions with silyl-acetamides. However, developing general and predictable methods for achieving high selectivity in diverse and complex substrates remains an active area of research.
Another challenge is the development of orthogonal protecting group strategies. In a multi-step synthesis, it is often necessary to introduce and remove different protecting groups independently. While the trimethylsilyl (B98337) group introduced by silyl-acetamides is typically labile to acid or fluoride (B91410), its removal can sometimes affect other sensitive functional groups in the molecule. wikipedia.org Therefore, fine-tuning the stability of the silyl (B83357) ether and developing milder deprotection conditions are ongoing research efforts.
The table below summarizes some of the functional groups that can be silylated using BSA, highlighting the broad applicability and the inherent challenge of achieving selectivity in multifunctional compounds.
| Functional Group | Silylated Product | Reference |
| Alcohols | Trimethylsilyl ethers | thieme-connect.com |
| Phenols | Trimethylsilyl ethers | thieme-connect.com |
| Carboxylic Acids | Trimethylsilyl esters | thieme-connect.com |
| Amines | N-Trimethylsilyl amines | thieme-connect.com |
| Amides | N-Trimethylsilyl amides | thieme-connect.com |
| Enols | Trimethylsilyl enol ethers | thieme-connect.com |
Exploration of Novel Catalytic Systems for Silyl-Acetamide Reactions
To address the challenges of selectivity and to enhance the reactivity of silyl-acetamides, researchers are exploring novel catalytic systems. The use of catalysts can modulate the reactivity of the silylating agent and the substrate, leading to improved outcomes.
Lewis acids, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), are often used in conjunction with BSA, particularly in the synthesis of nucleosides in a process known as the Vorbrüggen reaction. chemicalbook.comresearchgate.net In this reaction, BSA activates the nucleobase by silylation, and the Lewis acid then promotes the coupling with a protected sugar. researchgate.net This combination has proven to be an efficient strategy for the synthesis of nucleoside derivatives, which are important in medicinal chemistry. chemicalbook.com
Fluoride sources, such as tetrabutylammonium (B224687) fluoride (TBAF), have also been investigated as catalysts for silylation reactions involving BSA. The fluoride ion can act as a silyl transfer catalyst, facilitating the transfer of the trimethylsilyl group from the silyl-acetamide to the substrate. researchgate.net
Furthermore, organocatalysis has emerged as a powerful tool in organic synthesis, and its application to silyl-acetamide reactions is a promising area of research. For example, 1-methylimidazole (B24206) N-oxide has been shown to be an efficient catalyst for the silylation of tertiary alcohols, a traditionally challenging transformation. acs.org The development of new organocatalytic systems could lead to milder reaction conditions and improved selectivity in silyl-acetamide-mediated transformations. A patent describes a two-component catalyst system using dimethylaniline and imidazole (B134444) to improve the synthesis of BSA, suggesting that catalytic approaches can also enhance the preparation of the reagents themselves. google.com
The following table provides examples of catalytic systems used with silyl-acetamides.
| Catalyst | Application | Reference |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Nucleoside synthesis (Vorbrüggen reaction) | chemicalbook.comresearchgate.net |
| Tetrabutylammonium fluoride (TBAF) | Silyl transfer catalysis | researchgate.net |
| 1-Methylimidazole N-oxide | Silylation of tertiary alcohols | acs.org |
| Dimethylaniline and Imidazole | Synthesis of N,O-Bis(trimethylsilyl)acetamide | google.com |
Integration of Silyl-Acetamide Chemistry into Automated Synthesis Platforms
The increasing demand for the rapid synthesis and screening of large numbers of compounds in fields like drug discovery has driven the development of automated synthesis platforms. nih.govwikipedia.org These platforms utilize robotics and flow chemistry to perform chemical reactions in a high-throughput manner. mit.edu The integration of silyl-acetamide chemistry into these automated systems presents both opportunities and challenges.
Silyl-acetamides are well-suited for automated synthesis due to their high reactivity and the fact that their byproducts are often volatile and easily removed. thieme-connect.com This simplifies the purification process, which is a critical bottleneck in automated synthesis. sigmaaldrich.com Automated platforms can be programmed to perform a series of reactions, including silylation, purification, and subsequent functionalization, without manual intervention. nih.gov This can significantly accelerate the synthesis of compound libraries for biological screening. youtube.com
However, the moisture sensitivity of silyl-acetamides like BSA requires careful handling in automated systems to prevent decomposition of the reagent. thieme-connect.comwikipedia.org The hardware must be designed to maintain an inert atmosphere throughout the process. Furthermore, the development of robust and reliable protocols for silylation reactions that are compatible with a wide range of substrates is essential for the successful integration of silyl-acetamide chemistry into automated platforms. researchgate.net
Automated systems can also be used to rapidly screen different silyl-acetamides, catalysts, and reaction conditions to optimize a particular transformation. researchgate.net This data-driven approach can accelerate the discovery of new and improved methods for selective silylation.
Expanding the Scope of Silyl-Acetamide Applications in Emerging Fields
Beyond their traditional role as protecting group reagents, silyl-acetamides are finding new applications in a variety of emerging fields. Their unique reactivity is being harnessed to enable novel transformations and to facilitate the synthesis of complex and biologically important molecules.
In the field of medicinal chemistry, silyl-acetamides are being used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), a new class of drugs that function by inducing the degradation of target proteins. The synthesis of these bifunctional molecules often involves multiple steps where selective protection and functionalization are crucial.
Silyl-acetamides are also being employed in the development of chemical probes for studying biological processes. For example, BSA has been used in the synthesis of biotin-labeled probes of the plant-growth regulator AHX. rsc.org These probes are valuable tools for identifying the cellular targets and understanding the mechanism of action of bioactive molecules.
In the area of peptide synthesis, BSA has been shown to activate thiol acids for the formation of amide bonds without causing racemization. thieme-connect.com This provides a valuable method for the synthesis of peptides, which are an important class of therapeutics.
Furthermore, the derivatization of molecules with silyl-acetamides is a widely used technique in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. wikipedia.org By increasing the volatility of analytes, silylation enables the analysis of a wide range of compounds, including metabolites, which is crucial for the field of metabolomics.
The continued exploration of the reactivity of silyl-acetamides is expected to lead to even more innovative applications in these and other emerging areas of science.
Q & A
Basic Questions
Q. What are the critical handling and storage protocols for N-Acetoxy-N-(trimethylsilyl)acetamide to ensure stability in synthetic workflows?
- Methodological Answer :
- Moisture Sensitivity : Store under anhydrous conditions (e.g., nitrogen atmosphere) to prevent hydrolysis, as the compound readily reacts with moisture .
- Temperature Control : Keep at 2–8°C in a tightly sealed container to avoid degradation .
- Safety Precautions : Use PPE (gloves, N95 masks, and eye protection) due to its irritant properties .
Q. How is this compound employed as a silylating agent in peptide synthesis?
- Methodological Answer :
- Role in Deprotection : It facilitates the removal of Fmoc (fluorenylmethyloxycarbonyl) groups by acting as a scavenger for allylic protections, enhancing reaction efficiency in palladium-catalyzed transacylation .
- Procedure : Pre-silylate nucleophiles (e.g., amino groups) under anhydrous conditions using a 2:1 molar ratio of the compound to substrate, followed by reaction at 25°C for 1–2 hours .
Q. What analytical techniques validate the purity of this compound in reaction mixtures?
- Methodological Answer :
- Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) and acetonitrile/water gradients. Compare retention times against certified reference standards .
- Spectroscopy : FT-IR can confirm the presence of trimethylsilyl (TMS) groups via peaks at 1250 cm⁻¹ (Si–C stretching) and 840 cm⁻¹ (Si–O) .
Advanced Research Questions
Q. What mechanistic insights explain the silylation efficiency of this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Solvent Effects : In polar solvents (e.g., DMF), the compound exhibits lower efficiency due to competitive solvolysis. Nonpolar solvents (e.g., toluene) enhance silylation by stabilizing the TMS group .
- Kinetic Analysis : Monitor reaction progress via <sup>29</sup>Si NMR to assess silyl-group transfer rates. Adjust solvent dielectric constants to optimize activation energy .
Q. How can researchers resolve inconsistencies in derivatization yields when using this compound for gas chromatography (GC) applications?
- Methodological Answer :
- Parameter Optimization :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–70°C |
| Reaction Time | 15–30 min |
| Molar Ratio (BSA:Analyte) | 5:1 |
| Derived from derivatization protocols for trichloropyridinol analysis . |
- Contamination Checks : Use blank runs to detect residual siloxanes, which can skew GC peaks. Pre-treat glassware with hexamethyldisilazane to minimize interference .
Q. What strategies mitigate side reactions during large-scale silylation with this compound?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under nitrogen or argon to exclude moisture and oxygen, which promote hydrolysis .
- Stepwise Addition : Introduce the silylating agent in aliquots to control exothermicity and reduce byproduct formation (e.g., acetamide derivatives) .
Data Contradiction Analysis
Q. Why do reported silylation efficiencies vary across studies using this compound?
- Methodological Answer :
- Source of Variability : Differences in solvent purity, residual moisture levels, and reaction scales. For example, trace water in toluene (≥0.01%) reduces yields by 20–30% .
- Resolution : Standardize solvent drying (e.g., molecular sieves) and validate water content via Karl Fischer titration before use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
